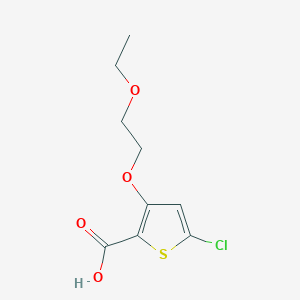
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C₉H₁₁ClO₄S and a molecular weight of 250.70 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-Chloro-2-thiophenecarboxylic acid
- 2-Thiophenecarboxaldehyde, 5-chloro-
- Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylic acid
Uniqueness
5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific structural features, such as the presence of the ethoxyethoxy group and the chloro substituent on the thiophene ring. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C9H11ClO4S |
|---|---|
分子量 |
250.70 g/mol |
IUPAC名 |
5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO4S/c1-2-13-3-4-14-6-5-7(10)15-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChIキー |
OKCOLDRNZMJWFC-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=C(SC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

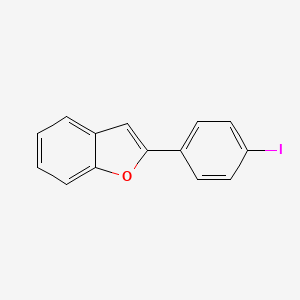
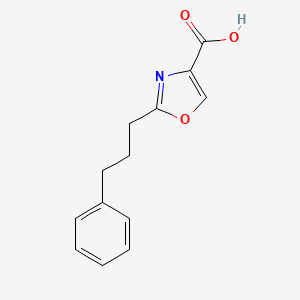
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

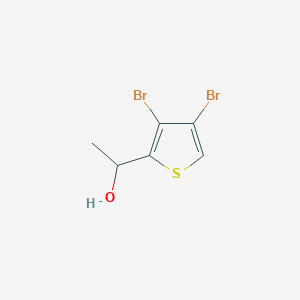
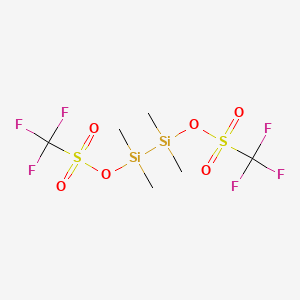

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
